molecular formula C12H8ClF3N2O3 B2697530 N-(2-chloro-5-(trifluoromethyl)phenyl)-3-methoxyisoxazole-5-carboxamide CAS No. 1428374-78-0

N-(2-chloro-5-(trifluoromethyl)phenyl)-3-methoxyisoxazole-5-carboxamide

Cat. No. B2697530
CAS RN: 1428374-78-0
M. Wt: 320.65
InChI Key: WYDHZLKSPBPEKI-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Scientific Research Applications

Synthesis and Characterization

  • A study on the synthesis and chemical properties of related imidazotetrazines revealed compounds with antitumor activity, highlighting the potential of these structures in cancer research. These compounds were shown to decompose under specific conditions to yield products with curative activity against leukemia, suggesting a prodrug mechanism of action in aqueous environments (Stevens et al., 1984).

  • Research on NF-kappaB and AP-1 gene expression inhibitors has identified structure-activity relationships for compounds similar to N-(2-chloro-5-(trifluoromethyl)phenyl)-3-methoxyisoxazole-5-carboxamide, demonstrating their potential in modulating transcription factors involved in inflammatory responses (Palanki et al., 2000).

  • Another study focused on the synthesis and cytotoxicity of novel 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, indicating the utility of these compounds in targeting cancer cells. The research emphasizes the importance of structural variations for enhancing biological activity (Hassan et al., 2014).

Biochemical and Pharmaceutical Applications

  • The inhibition of dihydroorotate dehydrogenase by isoxazol derivatives, including those related to this compound, has been studied for their immunosuppressive properties. These compounds have shown promise in disease-modifying antirheumatic drugs, with significant effects on mitochondrial enzymes critical for pyrimidine synthesis, impacting immune cell functions (Knecht & Löffler, 1998).

  • Chemoselective nucleophilic chemistry and insecticidal activity research involving 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides showcase the potential of these compounds in agricultural applications. The study provides insights into the synthesis and evaluation of these compounds for controlling pest populations (Yu et al., 2009).

Mechanism of Action

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methoxy-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2O3/c1-20-10-5-9(21-18-10)11(19)17-8-4-6(12(14,15)16)2-3-7(8)13/h2-5H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDHZLKSPBPEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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